REACTION_SMILES
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[BH4-:6].[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH3:1][Si:2]([Cl:3])([CH3:4])[CH3:5].[Li+:7].[NH2:8][CH:9]([C:10](=[O:11])[OH:12])[CH2:13][C:14]([F:15])([F:16])[F:17]>>[NH2:8][CH:9]([CH2:10][OH:11])[CH2:13][C:14]([F:15])([F:16])[F:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(CC(F)(F)F)C(=O)O
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Name
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Type
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product
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Smiles
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NC(CO)CC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |